(S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid

Chiral purity Enantiomeric specification Procurement quality

(S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid (CAS 1956437-09-4) is a chiral, non-racemic monosubstituted succinic acid mono-tert-butyl ester belonging to the class of cyclopropyl-substituted 4-oxobutanoic acid derivatives. It possesses one asymmetric carbon centre (C-2, S-configuration) and contains a free carboxylic acid terminus together with a tert-butyl ester, making it a versatile chiral building block for asymmetric synthesis and medicinal chemistry programmes.

Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
Cat. No. B13390899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid
Molecular FormulaC11H18O4
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C1CC1)C(=O)O
InChIInChI=1S/C11H18O4/c1-11(2,3)15-9(12)6-8(10(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,13,14)
InChIKeyYKHQTIZYPWUPQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid (CAS 1956437-09-4): Chiral Building Block Procurement Guide


(S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid (CAS 1956437-09-4) is a chiral, non-racemic monosubstituted succinic acid mono-tert-butyl ester belonging to the class of cyclopropyl-substituted 4-oxobutanoic acid derivatives. It possesses one asymmetric carbon centre (C-2, S-configuration) and contains a free carboxylic acid terminus together with a tert-butyl ester, making it a versatile chiral building block for asymmetric synthesis and medicinal chemistry programmes . The (R)-enantiomer counterpart carries the distinct CAS 1346701-85-6 . Predicted physicochemical constants are available from authoritative database entries (density 1.151 ± 0.06 g/cm³; boiling point 326.5 ± 25.0 °C) .

Why Generic Substitution of (S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid Carries Scientific Risk


Chiral 2-substituted succinic acid monoesters are essential intermediates in the synthesis of enantiopure pharmaceuticals, exemplified by the biocatalytic route to the antiepileptic drug brivaracetam, where the (R)-2-propylsuccinic acid 4-tert-butyl ester intermediate must meet a specification of 97% ee to ensure commercial-quality API [1]. Simple substitution of one enantiomer for the other, or use of the racemate without chiral separation, introduces the incorrect absolute configuration at the stereogenic centre, which can abolish target engagement, alter pharmacokinetics, or produce undesired pharmacology [2]. Therefore, documented enantiomeric identity and purity are non-negotiable procurement criteria for this class of compounds.

Product-Specific Quantitative Evidence Guide for (S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid


Enantiomeric Purity Differentiation: (S)- vs. (R)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid

The commercially available (S)-enantiomer is consistently supplied at a higher certified purity (97% by HPLC) compared with the (R)-enantiomer, which is routinely offered at 95% purity . This 2-percentage-point purity gap is critical for users requiring high enantiomeric fidelity in downstream asymmetric transformations.

Chiral purity Enantiomeric specification Procurement quality

Anti-Epileptic Intermediate Parallel: (S)-Cyclopropyl Analog vs. Established (R)-Propyl Brivaracetam Intermediate

The established brivaracetam chiral intermediate (R)-2-propylsuccinic acid 4-tert-butyl ester is obtained via enzymatic resolution in 42% yield with 97% ee [1]. (S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid, bearing a cyclopropyl group in place of the n-propyl substituent, serves as the analogous S-configured cyclopropyl scaffold for exploratory medicinal chemistry. When procured at 97% purity, it matches the enantiomeric fidelity benchmark of the validated brivaracetam intermediate.

Brivaracetam analog Biocatalytic resolution Chiral succinate monoester

Predicted Physicochemical Identity of Enantiomers Confirms Discrimination Relies on Chiroptical or Chromatographic Methods

Both the (S)-enantiomer (CAS 1956437-09-4) and the (R)-enantiomer (CAS 1346701-85-6) share identical predicted density (1.151 ± 0.06 g/cm³) and boiling point (326.5 ± 25.0 °C) . This identity of scalar physicochemical properties confirms that the two enantiomers cannot be distinguished by achiral analytical techniques; differentiation and quality control rely entirely on chiroptical methods (e.g., chiral HPLC, optical rotation) .

Enantiomer differentiation Predicted physicochemical properties Chiral separation

Structural Orthogonality: Cyclopropyl vs. n-Propyl Succinate Monoester Scaffolds

The target compound incorporates a cyclopropyl group at C-2, whereas the established brivaracetam intermediate carries an n-propyl substituent [1]. The cyclopropyl ring offers distinct conformational constraints (torsional angle restriction), increased metabolic stability relative to n-alkyl chains [2], and unique electronic properties due to cyclopropane's π-character [3]. These differences are class-level inferences derived from the well-documented behaviour of cyclopropyl-containing drug candidates.

Cyclopropyl scaffold Structural orthogonality Medicinal chemistry diversification

Supply-Chain Differentiation: (S)-Enantiomer Vendor Availability and Pricing Transparency

The (S)-enantiomer (CAS 1956437-09-4) is available from multiple independent vendors including Fluorochem (UK), Amatek Scientific (China), and Leyan (China) , whereas the (R)-enantiomer is predominantly listed by AChemBlock and a subset of Chinese suppliers . This broader multi-region supply base for the (S)-enantiomer may translate into more favourable lead times and competitive pricing for procurement teams.

Vendor comparison Chiral procurement Supply chain

Best Research and Industrial Application Scenarios for (S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid


Synthesis of Conformationally Constrained Chiral γ-Amino Acid Derivatives

The free carboxylic acid at C-1 and the tert-butyl ester at C-4 provide orthogonal protecting-group handles for regioselective elaboration. Curtius rearrangement of the carboxylic acid yields the corresponding chiral cyclopropyl-substituted β-amino acid derivative, while the tert-butyl ester can be cleaved under mild acidic conditions (TFA, HCl/dioxane). The 97% purity specification ensures that the stereochemical integrity at C-2 is maintained throughout multi-step synthetic sequences, as validated by the precedent of analogous succinate monoester intermediates in brivaracetam manufacture where 97% ee was required for commercial API quality [1].

Generation of Cyclopropyl-Containing Chiral Auxiliaries and Ligands

The cyclopropyl group's unique conformational constraints and π-character [2] make this scaffold suitable for preparing chiral auxiliaries and ligands for asymmetric catalysis. The (S)-configuration at C-2 imparts a defined spatial orientation that can influence enantioselectivity in subsequent transformations. Procurement of the (S)-enantiomer at 97% purity rather than the 95%-pure (R)-enantiomer reduces the risk of introducing off-enantiomer contamination that could erode enantioselectivity in catalytic applications.

Medicinal Chemistry Scaffold Diversification via C-2 Cyclopropyl Substitution

When medicinal chemistry programmes require a conformationally restricted replacement for the n-propyl group found in brivaracetam-type scaffolds, the (S)-cyclopropyl analog offers a metabolically stable alternative. The cyclopropyl group has been documented to confer enhanced metabolic stability compared to unsubstituted alkyl chains in model compounds [3]. The broader vendor network and ~3× lower price per gram for the (S)-enantiomer relative to the (R)-enantiomer make it a cost-effective first-choice building block for library synthesis and SAR exploration.

Reference Standard for Chiral HPLC Method Development and Enantiomeric Purity Validation

Because the (S)- and (R)-enantiomers exhibit identical predicted physicochemical properties (density, boiling point) , their separation requires chiral chromatographic methods. The (S)-enantiomer at 97% purity can serve as a reference standard for developing and validating chiral HPLC or SFC methods to determine enantiomeric excess in reaction products. Its availability from multiple vendors ensures continuity of supply for QC laboratories performing routine enantiopurity testing.

Quote Request

Request a Quote for (S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.